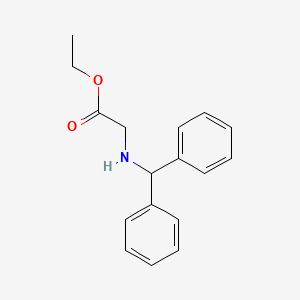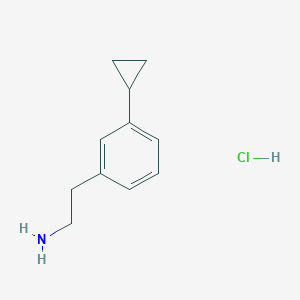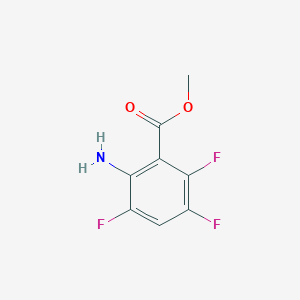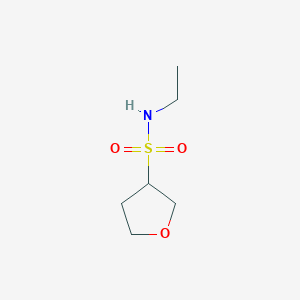
Ethyl (benzhydryl-amino)-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(diphenylmethyl)amino]acetate, also known as ethyl N-(diphenylmethylene)glycinate, is an organic compound with the molecular formula C17H17NO2. It is a crystalline powder or crystals that are white to light yellow in color. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Ethyl 2-[(diphenylmethyl)amino]acetate can be synthesized through a reaction between benzophenone and glycine ethyl ester hydrochloride. The reaction is typically carried out under nitrogen protection. The process involves heating a mixture of benzophenone, glycine ethyl ester hydrochloride, p-toluenesulfonic acid, and N,N-diisopropyl ethylamine in toluene at 110-115°C for several hours. The reaction mixture is then cooled, and the product is isolated through separation and purification steps .
Analyse Des Réactions Chimiques
Ethyl 2-[(diphenylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where the ethyl ester group or the diphenylmethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
Ethyl 2-[(diphenylmethyl)amino]acetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(diphenylmethyl)amino]acetate involves its interaction with molecular targets and pathways in biological systems. It can act as a substrate or inhibitor for various enzymes, affecting biochemical reactions and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl 2-[(diphenylmethyl)amino]acetate can be compared with other similar compounds such as:
Ethyl N-(diphenylmethylene)glycinate: Similar in structure and properties.
Diphenylmethyleneglycine ethyl ester: Another closely related compound with similar applications.
Ethyl N-benzhydrylideneglycinate: Shares similar chemical properties and uses. These compounds are unique in their specific functional groups and reactivity, making ethyl 2-[(diphenylmethyl)amino]acetate distinct in its applications and chemical behavior
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
ethyl 2-(benzhydrylamino)acetate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-18H,2,13H2,1H3 |
Clé InChI |
PFTQSSBLCXBZCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)
![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)

![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)


![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
